molecular formula C12H16N2O2 B11790726 N-benzylmorpholine-3-carboxamide

N-benzylmorpholine-3-carboxamide

Cat. No.: B11790726
M. Wt: 220.27 g/mol
InChI Key: OFNJDQKFZCYBOB-UHFFFAOYSA-N
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Description

N-benzylmorpholine-3-carboxamide is a chemical compound with the molecular formula C12H16N2O2 It is a derivative of morpholine, a heterocyclic amine, and contains a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylmorpholine-3-carboxamide typically involves the reaction of morpholine with benzylamine and a carboxylating agent. One common method involves the use of benzylamine and a carboxylic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more cost-effective reagents and optimized reaction conditions to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-benzylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-benzylmorpholine-3-carboxylic acid.

    Reduction: Formation of N-benzylmorpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

N-benzylmorpholine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzylmorpholine-3-carboxamide involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylmorpholine-4-carboxamide
  • N-benzylmorpholine-2-carboxamide
  • N-benzylmorpholine-3-sulfonamide

Uniqueness

N-benzylmorpholine-3-carboxamide is unique due to its specific substitution pattern on the morpholine ring. This structural feature can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-benzylmorpholine-3-carboxamide

InChI

InChI=1S/C12H16N2O2/c15-12(11-9-16-7-6-13-11)14-8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)

InChI Key

OFNJDQKFZCYBOB-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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